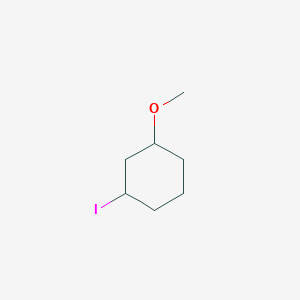

1-Iodo-3-methoxycyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

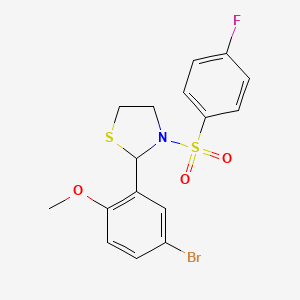

“1-Iodo-3-methoxycyclohexane” is a chemical compound with the molecular formula C7H13IO . It has an average mass of 240.082 Da and a monoisotopic mass of 240.001099 Da .

Molecular Structure Analysis

The molecular structure of “1-Iodo-3-methoxycyclohexane” consists of a cyclohexane ring with an iodine atom and a methoxy group attached to it . The exact positions of these attachments on the cyclohexane ring can be determined by the numbering in the name of the compound. The “1-Iodo” indicates that the iodine atom is attached to the first carbon atom in the cyclohexane ring, and the “3-methoxy” indicates that the methoxy group is attached to the third carbon atom .

Scientific Research Applications

Aminocarbonylation Reactions

A study by Gergely and Kollár (2017) discussed the aminocarbonylation of iodoalkenes, including compounds structurally related to 1-Iodo-3-methoxycyclohexane, using palladium-catalyzed reactions. This process enables the formation of hydrazides from iodoalkenes, which are valuable in synthesizing various organic compounds (Gergely & Kollár, 2017).

Lignin Pyrolysis Modification

Ma et al. (2021) explored the demethylation of the methoxy group in lignin using iodocyclohexane, aiming to understand the role of methoxy groups during lignin pyrolysis. Their findings suggest that demethylation can inhibit repolymerization reactions and reduce activation energy, showcasing an application in enhancing lignin valorization processes (Ma, Li, Wu, & Zhang, 2021).

Enolcyclization Reactions

Mphahlele and Moekwa (2005) reported on the iodo- and bromo-enolcyclization of 2-(2-propenyl)cyclohexanediones and derivatives using iodine in methanol. This method facilitates the synthesis of iodomethyltetrahydrobenzofuran-4-ones, highlighting the use of iodocyclohexane derivatives in creating complex cyclic structures (Mphahlele & Moekwa, 2005).

Conformational Analysis

Freitas et al. (2003) conducted a conformational analysis of trans-2-halocyclohexanols and their methyl ethers, including trans-1-methoxy-2-iodocyclohexane. Their research offers insights into the conformational equilibria of these compounds, which is crucial for understanding their reactivity and interactions in various chemical contexts (Freitas, Tormena, Rittner, & Abraham, 2003).

Synthesis of 1-Methoxycyclohexene

Shi (2006) described the synthesis of 1-Methoxycyclohexene from cyclohexanone, showcasing a methodology relevant to the manipulation of methoxycyclohexane derivatives for synthetic applications (Shi, 2006).

properties

IUPAC Name |

1-iodo-3-methoxycyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUMHGQYNFXPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-methoxycyclohexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2679529.png)

![(Z)-3-[2-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2679530.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2679537.png)